

Introduction: The Molecular Blueprint of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropylbenzaldehyde

Cat. No.: B1297908

[Get Quote](#)

2-Isopropylbenzaldehyde (CAS No: 6502-22-3), with the molecular formula $C_{10}H_{12}O$ and a molecular weight of 148.20 g/mol, is an aromatic aldehyde of significant interest in synthetic chemistry.^{[1][2]} Its structure, featuring an isopropyl group ortho to a formyl group on a benzene ring, presents a unique electronic and steric environment. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. For researchers in materials science and drug development, a comprehensive understanding of this spectral data is paramount for confirming synthesis, assessing purity, and predicting reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual hydrogen (1H) and carbon (^{13}C) atoms. The substitution pattern of **2-isopropylbenzaldehyde**—lacking the symmetry of its para-isomer (cumaraldehyde)—results in a more complex and informative spectrum.

1H NMR Spectroscopy: A Proton's Perspective

The 1H NMR spectrum of **2-isopropylbenzaldehyde** is characterized by distinct signals for the aldehydic, aromatic, and isopropyl protons. The electronic-withdrawing nature of the aldehyde

group and the steric influence of the adjacent isopropyl group are key determinants of the observed chemical shifts.[3]

Predicted ^1H NMR Spectral Data (in CDCl_3):

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale
Aldehyde (-CHO)	-10.3	Singlet (s)	1H	N/A	The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and resides in a characteristic downfield region. [4] [5]
Aromatic (Ar-H)	~7.3 - 7.9	Multiplet (m)	4H	~7-8	The four aromatic protons are chemically non-equivalent due to the ortho-substitution pattern, leading to a complex multiplet. The proton ortho to the aldehyde is expected to be the most downfield.

Isopropyl Methine (- CH)	~3.3 - 3.5	Septet (sept)	1H	~6.9	This proton is split by the six equivalent methyl protons (n+1 rule, 6+1=7). Its proximity to the aromatic ring causes a downfield shift. [5]
Isopropyl Methyl (-CH ₃)	~1.25	Doublet (d)	6H	~6.9	The six methyl protons are equivalent and are split by the single methine proton (n+1 rule, 1+1=2), resulting in a characteristic doublet. [5]

Experimental Protocol: ¹H NMR Spectrum Acquisition

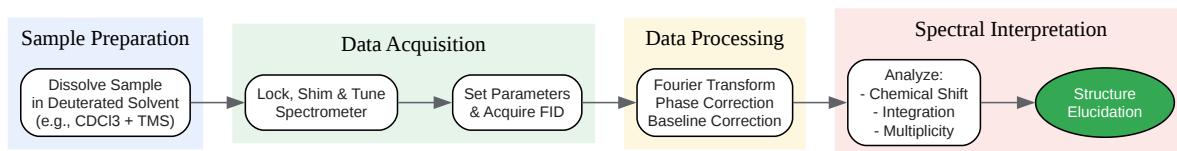
- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-isopropylbenzaldehyde** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Spectrometer Setup: Insert the NMR tube into the spectrometer (e.g., Bruker 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[\[6\]](#)

- Data Acquisition: Acquire the spectrum using standard parameters, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.[3]
- Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase correct the spectrum, calibrate the chemical shift scale to the TMS signal (0.00 ppm), and integrate the peaks to determine relative proton ratios.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

For **2-isopropylbenzaldehyde**, all ten carbons are expected to be chemically distinct.


Predicted ¹³C NMR Spectral Data (in CDCl₃):

Carbon Assignment	Chemical Shift (δ , ppm)	Rationale
Aldehyde Carbonyl (C=O)	~192	The carbonyl carbon is the most deshielded carbon, appearing significantly downfield.
Aromatic C-CHO	~135	The ipso-carbon attached to the electron-withdrawing aldehyde group.
Aromatic C-CH(CH ₃) ₂	~150	The ipso-carbon attached to the isopropyl group, shifted downfield.
Aromatic C-H	~126 - 134	Four distinct signals are expected for the aromatic CH carbons.
Isopropyl Methine (CH)	~29	Aliphatic carbon signal.
Isopropyl Methyl (CH ₃)	~23	Aliphatic carbon signal.

Experimental Protocol: ¹³C NMR Spectrum Acquisition

The protocol is similar to that for ^1H NMR, with key differences in acquisition parameters. A wider spectral width is required, and a proton-decoupling sequence is used to produce a spectrum of singlets, simplifying interpretation. A greater number of scans is typically necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Diagram: General Workflow for NMR Spectral Analysis

[Click to download full resolution via product page](#)

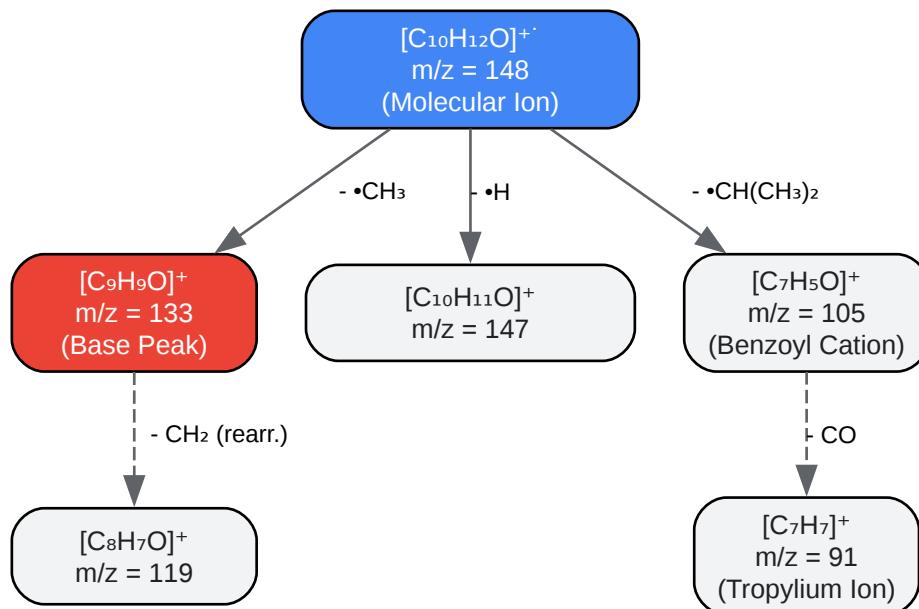
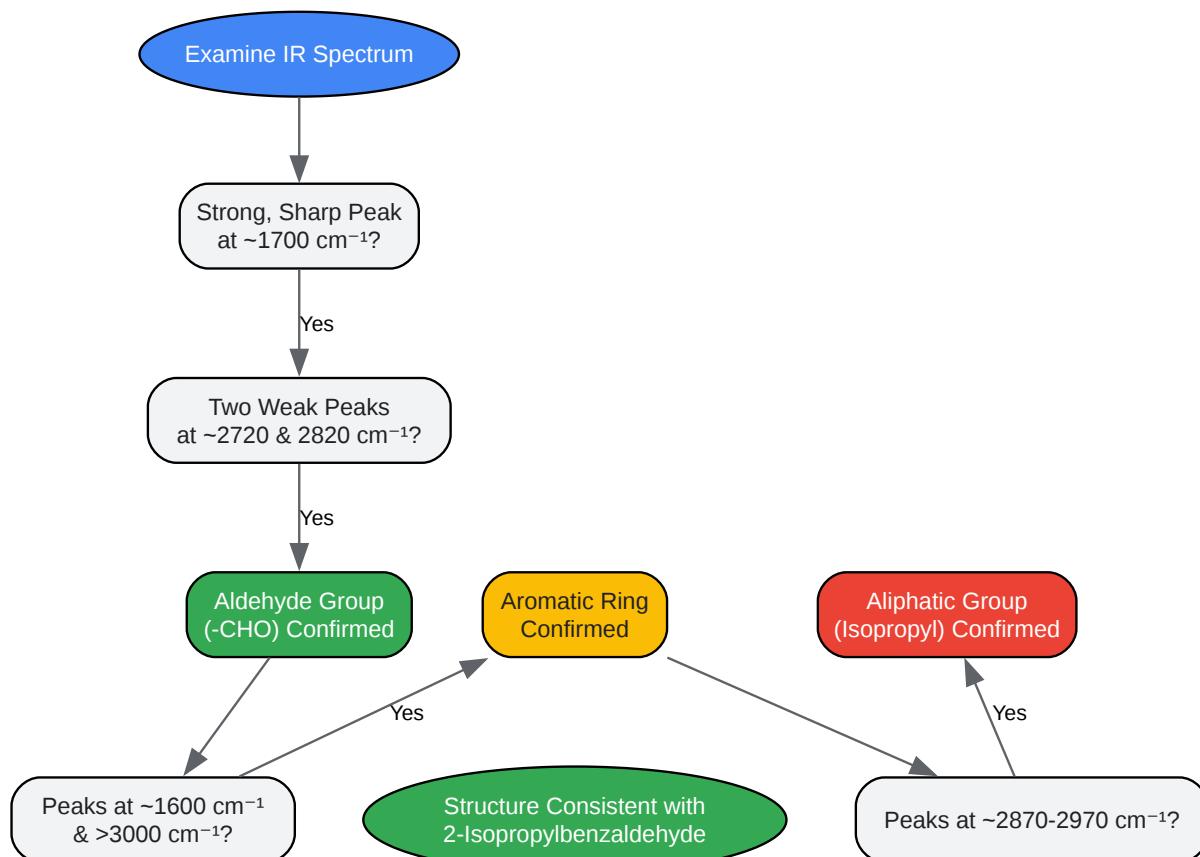
Caption: A generalized workflow for NMR analysis from sample preparation to final structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of **2-isopropylbenzaldehyde** is dominated by absorptions characteristic of an aromatic aldehyde.

Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Significance
~3050 - 3100	Aromatic C-H Stretch	Medium	Confirms the presence of the benzene ring.
~2970, 2870	Aliphatic C-H Stretch	Medium-Strong	Corresponds to the C-H bonds of the isopropyl group.
~2820, 2720	Aldehydic C-H Stretch	Medium-Weak	A highly characteristic "Fermi doublet" for aldehydes, confirming the -CHO group. ^{[7][8]}
~1700	Carbonyl (C=O) Stretch	Strong	A very strong and sharp absorption indicative of the aldehyde carbonyl group. The position suggests conjugation with the aromatic ring.
~1600, 1580	Aromatic C=C Stretch	Medium-Variable	Confirms the aromatic skeleton.
~1465	Aliphatic C-H Bend	Medium	Bending vibration of the isopropyl group's C-H bonds.



Data sourced from SpectraBase and general spectroscopic principles.^{[7][9]}

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Setup: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.^[6]
- Sample Application: Place a single drop of neat **2-isopropylbenzaldehyde** liquid directly onto the ATR crystal.

- Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm^{-1} .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Diagram: Logic for IR Spectrum Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]
- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 8. ias.ac.in [ias.ac.in]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Introduction: The Molecular Blueprint of 2-Isopropylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297908#2-isopropylbenzaldehyde-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com